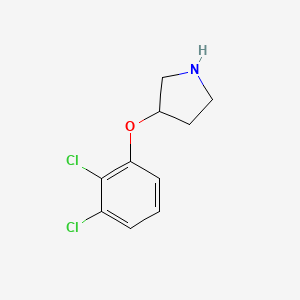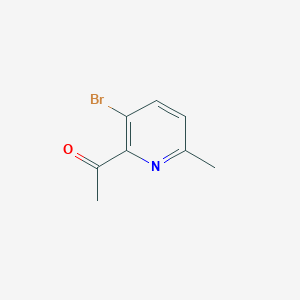![molecular formula C13H11N3 B15202871 Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- CAS No. 61736-24-1](/img/structure/B15202871.png)
Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylpyrrolo[1,2-c]pyrimidin-3-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a phenyl group attached to the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenylpyrrolo[1,2-c]pyrimidin-3-amine typically involves the condensation of pyrrole-2-carbaldehyde with suitable reagents. One common method is the base-induced condensation with toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate . The reaction is usually carried out in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 45°C) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 6-phenylpyrrolo[1,2-c]pyrimidin-3-amine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylpyrrolo[1,2-c]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyrrolopyrimidines.
Substitution: It can participate in substitution reactions where functional groups are introduced at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activity .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise in biological assays, particularly in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 6-phenylpyrrolo[1,2-c]pyrimidin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-6-phenylpyrrolo[1,2-c]pyrimidine: Similar in structure but with a methyl group instead of an amine.
Pyridopyrrolo[1,2-c]pyrimidine: Contains a pyridine ring fused to the pyrrolo[1,2-c]pyrimidine core.
Variolin B: A marine alkaloid with a similar fused ring system, known for its antitumor activity.
Uniqueness
6-Phenylpyrrolo[1,2-c]pyrimidin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl group and amine functionality contribute to its potential as a versatile scaffold in drug discovery and materials science .
Propriétés
Numéro CAS |
61736-24-1 |
|---|---|
Formule moléculaire |
C13H11N3 |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
6-phenylpyrrolo[1,2-c]pyrimidin-3-amine |
InChI |
InChI=1S/C13H11N3/c14-13-7-12-6-11(8-16(12)9-15-13)10-4-2-1-3-5-10/h1-9H,14H2 |
Clé InChI |
BNTAQQXPMRIMTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C=NC(=CC3=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


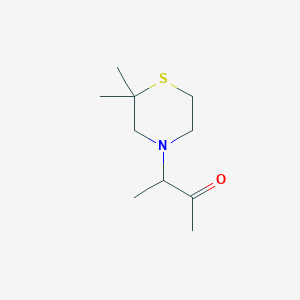
![7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B15202804.png)

![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)

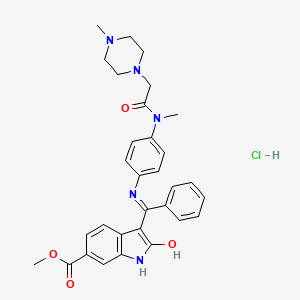
![{[(Methylsulfanyl)methyl]sulfanyl}acetic acid](/img/structure/B15202835.png)
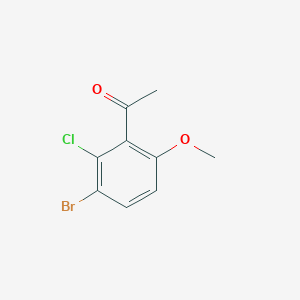
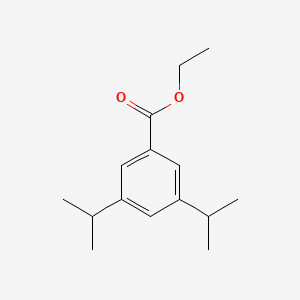

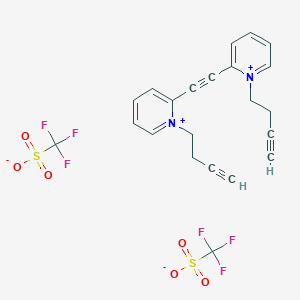
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)
